molecular formula C18H24BrNO4 B10763363 Methylscopolamine bromide

Methylscopolamine bromide

Cat. No.: B10763363
M. Wt: 398.3 g/mol
InChI Key: CXYRUNPLKGGUJF-JIRGPDKYSA-M
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Description

Methylscopolamine bromide, also known as methscopolamine bromide, is a muscarinic antagonist structurally similar to the neurotransmitter acetylcholine. It is primarily used to treat peptic ulcers, nausea, vomiting, and motion sickness. This compound is a quaternary ammonium derivative of scopolamine and is classified as an anticholinergic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylscopolamine bromide is synthesized through the methylation of scopolamine. The process involves the reaction of scopolamine with methyl bromide in the presence of a base, such as sodium hydroxide, to yield this compound. The reaction is typically carried out in an organic solvent like methanol or ethanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Methylscopolamine bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methylscopolamine bromide has a wide range of scientific research applications, including:

    Chemistry: It is used to study the binding characteristics of muscarinic cholinergic receptors.

    Biology: It serves as a tool to investigate the role of acetylcholine in various physiological processes.

    Medicine: It is used as an adjunctive therapy for the treatment of peptic ulcers and to prevent motion sickness, nausea, and vomiting.

    Industry: It is employed in the formulation of various pharmaceutical products

Mechanism of Action

Methylscopolamine bromide exerts its effects by blocking muscarinic acetylcholine receptors. By acting as a muscarinic antagonist, it interferes with the transmission of nerve impulses by acetylcholine in the parasympathetic nervous system. This action prevents communication between the nerves of the vestibule and the vomiting center in the brain, thereby preventing nausea and vomiting. Additionally, it reduces the volume and total acid content of gastric secretion, inhibits gastrointestinal motility, and reduces salivation .

Comparison with Similar Compounds

Uniqueness of Methylscopolamine Bromide: this compound is unique due to its specific structural modifications, which enhance its ability to block muscarinic receptors effectively. Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, reducing central nervous system side effects compared to other similar compounds .

Properties

Molecular Formula

C18H24BrNO4

Molecular Weight

398.3 g/mol

IUPAC Name

[(1S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide

InChI

InChI=1S/C18H24NO4.BrH/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;/h3-7,12-17,20H,8-10H2,1-2H3;1H/q+1;/p-1/t12?,13-,14+,15+,16?,17?;/m1./s1

InChI Key

CXYRUNPLKGGUJF-JIRGPDKYSA-M

Isomeric SMILES

C[N+]1([C@H]2CC(C[C@H]1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-]

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-]

Origin of Product

United States

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